

Technical Whitepaper: Spectroscopic Profiling of 4-Defluoro-2-fluoro Haloperidol Decanoate

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Compound of Interest

Compound Name:	4-Defluoro-2-fluoro Haloperidol Decanoate
CAS No.:	1798004-21-3
Cat. No.:	B584355

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Executive Summary

In the quality control and development of long-acting antipsychotics, the differentiation of regioisomeric impurities is a critical analytical challenge. **4-Defluoro-2-fluoro Haloperidol Decanoate** (CAS: 1798004-21-3), often classified as Haloperidol Decanoate EP Impurity B, represents a specific positional isomer where the fluorine atom on the butyrophenone ring is displaced from the para (4-) position to the ortho (2-) position.

Because this molecule shares an identical molecular weight (MW: 530.1 g/mol) and elemental formula (

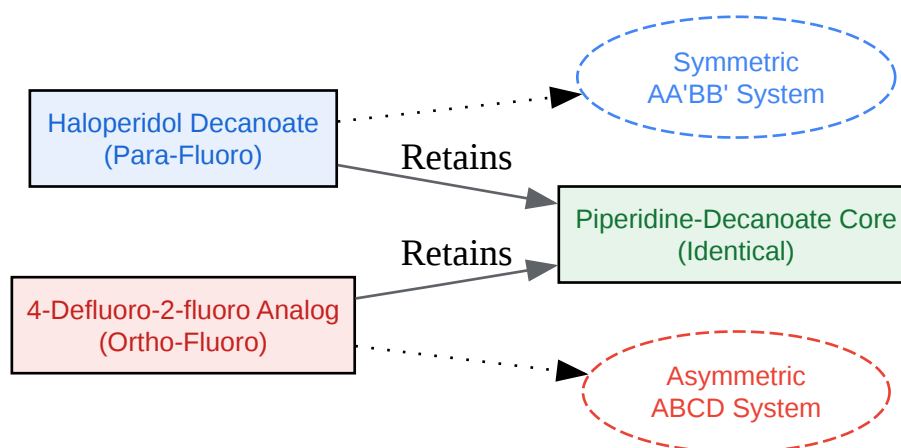
) with the active pharmaceutical ingredient (API), Mass Spectrometry (MS) alone is often insufficient for definitive identification. This guide provides a comprehensive spectroscopic analysis, establishing Nuclear Magnetic Resonance (NMR) as the primary tool for structural confirmation, supported by LC-MS/MS fragmentation pathways.

Structural Context & Chemical Identity

The structural deviation lies exclusively in the butyrophenone moiety. While the decanoate ester tail and the 4-(4-chlorophenyl)-piperidiny core remain unchanged, the symmetry of the fluorophenyl ring is broken.

Feature	Haloperidol Decanoate (API)	4-Defluoro-2-fluoro Analog (Impurity)
Formula		
F-Position	Para (4-position)	Ortho (2-position)
Symmetry	symmetry in F-phenyl ring	Asymmetric F-phenyl ring
Spin System	(or)	

Visualizing the Structural Divergence



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Figure 1: Structural relationship showing the conservation of the core and the divergence in the aromatic spin system.

NMR Spectroscopy: The Definitive Identification

NMR is the "gold standard" for distinguishing this impurity because the change in fluorine position drastically alters the scalar coupling (

-coupling) network and chemical environment of the aromatic protons.

Experimental Protocol: NMR

- Solvent:

(Chloroform-d) or

.

is preferred for solubility of the decanoate tail.

- Frequency: 400 MHz or higher (recommended for resolving the ABCD system).
- Temperature: 298 K.
- Internal Standard: TMS (ppm).

F NMR Analysis (The "Smoking Gun")

This is the most rapid diagnostic test.

- Haloperidol Decanoate (Para-F):
 - Signal: Appears as a multiplet (typically a triplet of triplets due to and) around -105 to -110 ppm.
 - Characteristic: High symmetry.
- 4-Defluoro-2-fluoro Analog (Ortho-F):
 - Signal: Shifts slightly (typically to -110 to -115 ppm), but the key is the coupling pattern.

- Characteristic: The fluorine is coupled to four chemically non-equivalent protons. You will observe a complex ddd (doublet of doublets of doublets) or multiplet pattern lacking the simplifying symmetry of the para-isomer.

H NMR Aromatic Region (7.0 - 8.0 ppm)

The distinction is most visible here.

Proton Environment	Haloperidol Decanoate (API)	4-Defluoro-2-fluoro Analog
Pattern	Two distinct multiplets (approx. doublets) integrating to 2H each.	Four distinct multiplets integrating to 1H each.
Coupling	Hz.	Complex and networks.
Key Shift	Protons ortho to Carbonyl appear at ~8.0 ppm.	The proton at position 6 (adjacent to C=O, meta to F) typically resonates at ~7.8-7.9 ppm as a doublet of doublets (). The proton at position 3 (adjacent to F) shows large coupling.

C NMR: C-F Coupling Constants

The magnitude of Carbon-Fluorine coupling allows precise assignment of the F-position.

- Para-F (API):
 - ()): ~250 Hz.

- (): ~22 Hz.
- (): ~9 Hz.
- (Carbonyl): Small or no coupling ().
- Ortho-F (Impurity):
 - (): ~250 Hz.
 - (): Significant coupling (~3-5 Hz) is often observed because the F is closer to the carbonyl carbon (3 bonds away) compared to the para position (5 bonds away). This is a definitive confirmation.

Mass Spectrometry (LC-MS/MS) Profiling

While MS cannot distinguish the molecular ion (both), fragmentation patterns (MS/MS) provide supportive evidence.

Experimental Protocol: LC-MS

- Ionization: ESI Positive Mode ().
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), .
- Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water (Gradient).
- Target Ion:

Fragmentation Pathway

Both molecules undergo a similar primary fragmentation: the loss of the decanoic acid moiety and the cleavage of the N-alkyl chain.

- Primary Transition:

(Loss of Decanoic Acid).

- Secondary Transition (Diagnostic): Cleavage of the butyrophenone tail.

- Fragment Ion:

165 (Fluorophenyl-CO-CH₂-CH₂⁺ cation).

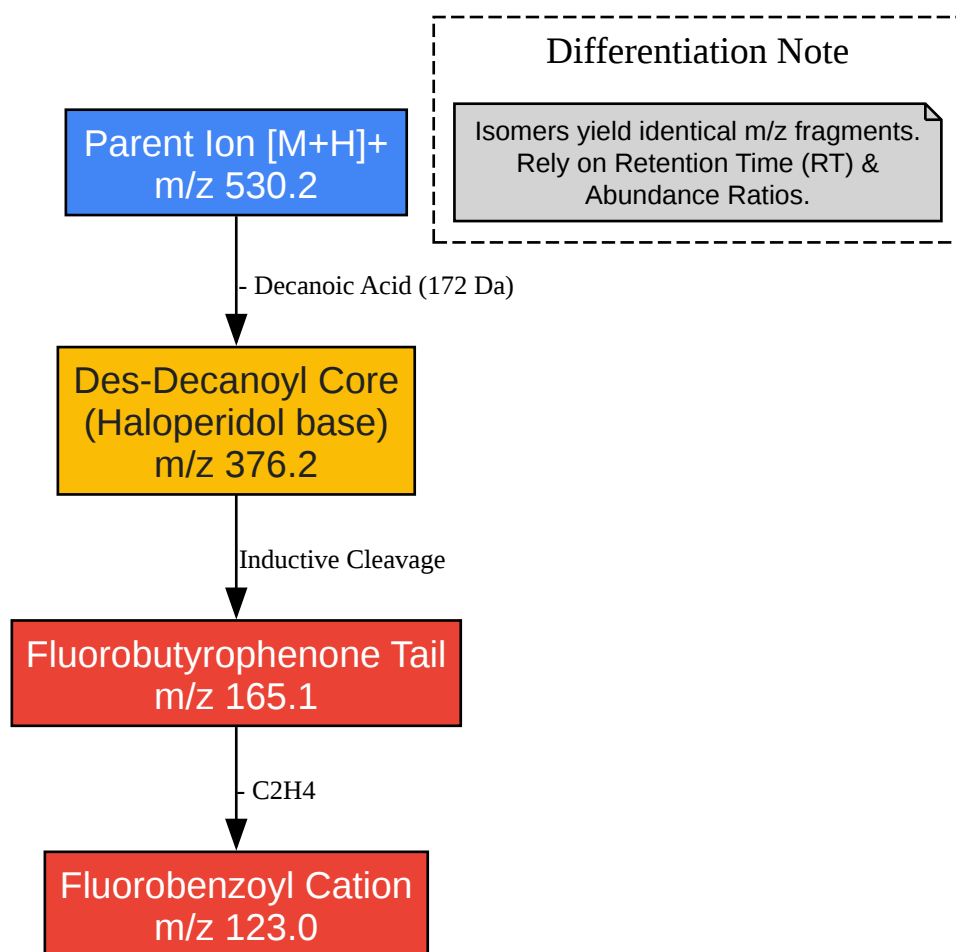
- Fragment Ion:

123 (Fluorobenzoyl cation, F-Ph-CO⁺).

differentiation Strategy: While the mass of the fragments is identical (

and

), the collision energy (CE) required to generate them and their relative abundance ratios will differ due to the steric hindrance and electronic effect of the ortho-fluorine. The ortho-F isomer typically shows a slightly different retention time (RT) on C18 columns due to the change in polarity (dipole moment) caused by the F-position.



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Figure 2: MS/MS fragmentation pathway. The m/z 165 fragment is common to both, necessitating chromatographic separation.

Summary of Diagnostic Criteria

Analytical Technique	Parameter	Haloperidol Decanoate (API)	4-Defluoro-2-fluoro Impurity
HPLC (C18)	Retention Time	Reference ()	Typically (Close elution)
¹⁹ F NMR	Symmetry	Symmetric Multiplet	Asymmetric, complex multiplet
¹ H NMR	Aromatic Region	2 sets of signals (AA'BB')	4 distinct signals (ABCD)
¹³ C NMR	Carbonyl Coupling	No coupling ()	Observable coupling ()

References

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